molecular formula C25H22N2O6 B11488867 Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate

Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate

Cat. No.: B11488867
M. Wt: 446.5 g/mol
InChI Key: JCKJZNIRBDMBMO-UHFFFAOYSA-N
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Description

METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzoxazole structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Benzyl Group: This step involves the alkylation of the benzoxazole ring with a benzyl halide under basic conditions.

    Attachment of the 3,4-Dimethoxybenzamido Group: This can be done through an amide coupling reaction using 3,4-dimethoxybenzoic acid and a suitable coupling reagent like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the benzyl and dimethoxybenzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and reactivity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzamido group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-BENZYL-7-AMINO-1,3-BENZOXAZOLE-5-CARBOXYLATE
  • METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZYLAMINO)-1,3-BENZOXAZOLE-5-CARBOXYLATE

Uniqueness

METHYL 2-BENZYL-7-(3,4-DIMETHOXYBENZAMIDO)-1,3-BENZOXAZOLE-5-CARBOXYLATE is unique due to the presence of the 3,4-dimethoxybenzamido group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 2-benzyl-7-[(3,4-dimethoxybenzoyl)amino]-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C25H22N2O6/c1-30-20-10-9-16(14-21(20)31-2)24(28)27-19-13-17(25(29)32-3)12-18-23(19)33-22(26-18)11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3,(H,27,28)

InChI Key

JCKJZNIRBDMBMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC3=C2OC(=N3)CC4=CC=CC=C4)C(=O)OC)OC

Origin of Product

United States

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